molecular formula C10H17N3O B13340767 [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13340767
M. Wt: 195.26 g/mol
InChI Key: FTLIWXLYWWHCAO-UHFFFAOYSA-N
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Description

[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound featuring a cyclobutyl substituent at the 5-position, an isopropyl group (propan-2-yl) at the 1-position, and a hydroxymethyl (-CH₂OH) group at the 4-position of the triazole ring. This structure combines a rigid cyclobutane moiety with polar (hydroxymethyl) and nonpolar (isopropyl) substituents, making it a versatile scaffold for applications in medicinal chemistry, agrochemicals, or materials science. The compound’s stereoelectronic properties are influenced by the cyclobutyl ring’s strain (approximately 110° bond angles) and the steric bulk of the isopropyl group, which may affect its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(5-cyclobutyl-1-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C10H17N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h7-8,14H,3-6H2,1-2H3

InChI Key

FTLIWXLYWWHCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C2CCC2

Origin of Product

United States

Preparation Methods

Cycloaddition of Azides and Alkynes

  • General Approach: The CuAAC reaction between a cyclobutyl-substituted azide and an isopropyl-substituted alkyne can yield the 1,4-disubstituted 1,2,3-triazole core. The hydroxymethyl group at position 4 can be introduced either by using a propargyl alcohol derivative or by post-cycloaddition functionalization.

  • Reaction Conditions: Typically, the reaction is performed in a mixed solvent system (e.g., t-butanol/water), with CuSO4 and sodium ascorbate as the catalytic system, at room temperature or slightly elevated temperatures (25–60 °C), yielding high regioselectivity and good yields.

Specific Preparation of this compound

Starting Materials and Key Intermediates

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%)
1 Cyclobutylcarbonyl chloride, sodium acetate, glacial acetic acid, 0–5 °C to reflux Formation of cyclobutyl hydrazide intermediate Quantitative (near 100%)
2 Hydrazide intermediate, isopropyl-substituted alkyne, CuSO4/sodium ascorbate, t-BuOH/H2O, RT CuAAC cycloaddition to form triazole ring 85–95% (typical for CuAAC)
3 Acid-catalyzed hydrolysis (HCl, MeOH/H2O), reflux 1 h Introduction or confirmation of hydroxymethyl group at C4 90–98%
4 Purification by crystallization from methanol or isopropanol Isolation of pure this compound

Notes on Reaction Optimization

  • Solvent Choice: Mixed solvents such as methanol-water mixtures acidified with HCl are effective for hydrolysis and purification steps.

  • Temperature Control: Initial acylation and cyclization require controlled temperatures (0–5 °C for acylation, reflux for cyclization).

  • Removal of Water: Use of Dean-Stark traps during reflux aids in driving reactions to completion by removing water formed during condensation.

  • pH Control: After hydrolysis, the reaction mixture is neutralized or buffered (pH 4–5) to precipitate the product efficiently.

Analytical and Structural Confirmation

  • X-ray Crystallography: Single crystal X-ray diffraction confirms the structure and stereochemistry of the triazole ring and substituents, including the orientation of the cyclobutyl and isopropyl groups and the presence of the hydroxymethyl substituent.

  • NMR and MS: Proton NMR and mass spectrometry confirm the molecular integrity and substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
CuAAC Cycloaddition Cyclobutyl azide, isopropyl alkyne, CuSO4/sodium ascorbate RT to 60 °C, t-BuOH/H2O High regioselectivity, mild conditions Requires azide preparation, safety considerations
One-Pot Hydrazide Cyclization Cyclobutylcarbonyl chloride, hydrazine derivatives, acetic acid, sodium acetate 0–5 °C to reflux, acid hydrolysis High yield, scalable, no isolation of intermediates Availability of acyl chlorides
Post-Cycloaddition Functionalization Triazole intermediate, oxidation/reduction reagents Variable Flexibility in functional group introduction Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1,4-disubstituted 1,2,3-triazole derivatives. Key structural analogs and their distinguishing features are outlined below:

Compound Name Substituents (1- and 5-positions) Key Properties/Applications CAS Number Reference
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol 1: Isopropyl; 5: Cyclobutyl Moderate polarity, potential for H-bonding via -CH₂OH Not explicitly listed
[5-Cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]methanol 1: Pentan-3-yl; 5: Cyclobutyl Increased lipophilicity due to longer alkyl chain 2171849-23-1
[5-Cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol 1: Trifluoroethyl; 5: Cyclobutyl Enhanced electronegativity, metabolic stability 2171957-37-0

Key Comparisons:

Lipophilicity and Solubility: The isopropyl substituent in the target compound provides intermediate lipophilicity compared to the pentan-3-yl analog (higher logP) and the trifluoroethyl variant (lower logP due to fluorine’s polar effects) . The hydroxymethyl group enhances aqueous solubility relative to non-hydroxylated triazoles (e.g., 5-methyl-1-aryl triazoles in –6) .

Synthetic Accessibility: The target compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods for related triazoles (e.g., 1-(5-methyl-1-(3-nitrophenyl)-1H-triazol-4-yl)ethanone in ) . Substituent introduction challenges: Cyclobutyl groups may require strained-ring precursors, while trifluoroethyl analogs demand specialized fluorinated reagents .

Reactivity and Stability :

  • The cyclobutyl ring’s strain increases susceptibility to ring-opening reactions under acidic conditions compared to cyclohexyl analogs.
  • The hydroxymethyl group may undergo oxidation to a carboxylic acid or participate in esterification, unlike methyl or trifluoroethyl substituents .

Biological Relevance :

  • While specific data for the target compound are unavailable, structurally related triazoles exhibit antimicrobial, anticancer, or kinase-inhibitory activity. For example, 5-methyl-1-(p-tolyl)triazol-4-yl derivatives in showed bromination-dependent bioactivity .

Biological Activity

[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention due to its potential biological activities. The compound is characterized by a cyclobutyl ring and an isopropyl group attached to the triazole moiety, giving it unique chemical properties that may influence its interaction with biological targets.

  • Molecular Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1267859-13-1

Biological Activity

Triazole derivatives are known for their diverse biological activities, which include:

  • Antimicrobial Activity : Triazoles have been widely studied for their antifungal properties, particularly against pathogenic fungi. The presence of the triazole ring enhances the binding affinity to fungal enzymes, disrupting their function.
  • Anticancer Potential : Some studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. This activity is often linked to the ability of these compounds to modulate enzyme activity related to cell growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit squalene synthase, an enzyme critical for sterol biosynthesis.
  • Cellular Interaction : The structural features of the compound allow it to interact with various cellular receptors and proteins, potentially leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole compounds can modulate oxidative stress within cells, which may contribute to their anticancer and antimicrobial effects.

Antimicrobial Activity

A study evaluating various triazole derivatives highlighted this compound's effectiveness against specific bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that triazole derivatives can induce apoptosis in cancer cells. In vitro studies showed that this compound reduced cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Cyclobutyl-1-methyl-1H-1,2,3-triazoleC10_{10}H15_{15}N3_3OAntifungal
5-Cyclobutyl-1-propyl-1H-1,2,3-triazoleC11_{11}H17_{17}N3_3OAnticancer
5-Cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-triazoleC11_{11}H19_{19}N3_3OEnhanced hydrophilicity

The unique combination of functional groups in this compound may enhance its binding properties compared to structurally similar compounds.

Q & A

Q. Table 1. Key Synthetic Parameters for CuAAC Reaction

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (CuSO4_4)5 mol%>90% conversion
Temperature70°CMinimizes side products
Solventt-BuOH/H2_2O (1:1)Enhances triazole ring formation

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionReference Technique
Overlapping NMR peaks2D NMR (COSY, NOESY)Structural elucidation
Low crystallinityVapor diffusion (EtOH)X-ray diffraction
Isomer discriminationHRMS (+MS/MS)Mass spectrometry

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